4-(Chloromethyl)-1H-pyrazole
CAS No.: 187097-22-9
Cat. No.: VC6872859
Molecular Formula: C4H5ClN2
Molecular Weight: 116.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 187097-22-9 |
|---|---|
| Molecular Formula | C4H5ClN2 |
| Molecular Weight | 116.55 |
| IUPAC Name | 4-(chloromethyl)-1H-pyrazole |
| Standard InChI | InChI=1S/C4H5ClN2/c5-1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7) |
| Standard InChI Key | CSRWSPHRKUSDRE-UHFFFAOYSA-N |
| SMILES | C1=C(C=NN1)CCl |
Introduction
Structural and Molecular Characteristics
The molecular structure of 4-(chloromethyl)-1H-pyrazole (C₄H₅ClN₂) consists of a five-membered aromatic pyrazole ring with a chloromethyl substituent at the 4-position. Key features include:
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Aromaticity: The pyrazole ring exhibits resonance stabilization, with delocalized π-electrons contributing to its stability.
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Electrophilic Sites: The chloromethyl group introduces a reactive center prone to nucleophilic substitution, while the N-H moiety at the 1-position participates in hydrogen bonding.
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Electronic Effects: The electron-withdrawing chlorine atom polarizes the C-Cl bond, enhancing the electrophilicity of the adjacent methyl group.
Derivatives of this compound often incorporate additional substituents to modulate reactivity. For example, 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole (C₇H₈ClF₃N₂) includes an ethyl group at N-1 and a trifluoromethyl group at C-3, which influence solubility and steric interactions.
Synthetic Routes and Optimization
Chloromethylation Strategies
Reactivity and Functionalization
The chloromethyl group serves as a versatile handle for further derivatization. Key reactions include:
Nucleophilic Substitution
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amines | K₂CO₃, DMSO, 80°C | 4-(Aminomethyl)-1H-pyrazole | 75% | |
| Thiols | Et₃N, CH₃CN, RT | 4-(Methylthio)-1H-pyrazole | 62% |
Mechanistic Insight: The reaction proceeds via an SN2 mechanism, with the nucleophile attacking the electrophilic carbon adjacent to chlorine.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles, a strategy employed in drug discovery:
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Example: Reaction with CuI/DIPEA in DMF at 120°C yields pyrazolo[1,5-a]pyrimidine derivatives (63% yield).
Electrophilic Aromatic Substitution
The pyrazole ring undergoes nitration and sulfonation at specific positions:
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Nitration: HNO₃/H₂SO₄ at 0°C selectively functionalizes the para position of appended phenyl rings.
Future Directions and Research Gaps
While existing studies highlight the versatility of 4-(chloromethyl)-1H-pyrazole derivatives, critical gaps persist:
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Structural-Activity Relationships (SAR): Systematic studies to correlate substituent effects with bioactivity.
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In Vivo Toxicology: Limited data on chronic exposure and metabolite profiles.
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Catalytic Applications: Exploration in cross-coupling reactions (e.g., Suzuki-Miyaura) as a chloromethyl precursor.
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